molecular formula C20H22N2O3S B2723739 N-mesityl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-86-8

N-mesityl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2723739
M. Wt: 370.47
InChI Key: SQVILGXYWPZUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The compound contains a pyrroloquinoline core, which is a bicyclic structure consisting of a pyrrole ring fused with a quinoline . It also has a sulfonamide group attached to the 8-position of the quinoline ring.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 370.47. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available.

Scientific Research Applications

Synthesis and Biological Activity

Sulfonamides represent a significant class of drugs due to their diverse pharmacological properties. A review by Ghomashi et al. (2022) discusses the recent advances in designing and developing sulfonamide hybrids, which include coumarin, indole, and quinoline among other pharmaceutical active scaffolds. These hybrids have shown a wide range of biological activities, underscoring the versatility of sulfonamide compounds in drug design and discovery.

Anticancer Activity

Research has identified several sulfonamide-bearing compounds with significant antitumor activity. A study by Ghorab et al. (2011) reported the synthesis of new quinoline derivatives bearing a sulfonamide moiety, exhibiting potent in vitro anticancer activity. This highlights the potential of such compounds in the development of new cancer therapies.

Antimicrobial and Antifungal Activities

Sulfonamide hybrids have also been studied for their antimicrobial properties. Taguchi et al. (1992) synthesized a series of tetracyclic quinolone compounds with significant antibacterial activity. Similarly, El-Gaby et al. (2002) explored the antifungal activity of pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties, indicating the broad spectrum of biological activities of these compounds.

Methodological Advances

In addition to their biological activities, methodological advances in the synthesis of sulfonamide compounds have been reported. Yu et al. (2017) described an efficient, metal-free method for the synthesis of N-(quinolin-2-yl)sulfonamides, showcasing the ongoing development of novel synthetic approaches to access these compounds.

Safety And Hazards

As this compound is not intended for human or veterinary use, it should be handled with appropriate safety measures. Specific safety data or hazard information is not available.

Future Directions

The future research directions for this compound could involve studying its biological activity, developing efficient synthetic methods, and investigating its mechanism of action .

properties

IUPAC Name

11-oxo-N-(2,4,6-trimethylphenyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-12-8-13(2)19(14(3)9-12)21-26(24,25)17-10-15-4-5-18(23)22-7-6-16(11-17)20(15)22/h8-11,21H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVILGXYWPZUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-mesityl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

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